molecular formula C9H6FN B1202552 5-Fluoroquinoline CAS No. 394-69-4

5-Fluoroquinoline

Cat. No. B1202552
CAS RN: 394-69-4
M. Wt: 147.15 g/mol
InChI Key: WMFXCDGQRHJFKL-UHFFFAOYSA-N
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Description

5-Fluoroquinoline is a synthetic compound with the molecular formula C9H6FN . It is a type of fluoroquinolone, a broad-spectrum class of antibiotics that are highly effective due to their advantageous pharmacokinetic properties, including high oral bioavailability and large volume of distribution .


Molecular Structure Analysis

The molecular structure of 5-Fluoroquinoline consists of a quinoline ring with a fluorine atom at the 5th position . The InChI representation of the molecule is InChI=1S/C9H6FN/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1-6H . The molecular weight of 5-Fluoroquinoline is 147.15 g/mol .

Scientific Research Applications

  • 5-FU Resistance in Oral Squamous Cell Carcinoma : Feng et al. (2017) investigated the role of NLRP3 inflammasome in 5-FU resistance in oral squamous cell carcinoma. They found that 5-FU treatment increased expression and activation of NLRP3 inflammasome in oral squamous cell carcinoma cells, suggesting that targeting the ROS/NLRP3 inflammasome/IL-1β signaling pathway may help in 5-FU-based adjuvant chemotherapy of oral squamous cell carcinoma (Feng et al., 2017).

  • Treatment of Advanced Colorectal Cancer : Abbruzzese and Levin (1989) delineated the status of clinical research into the chemotherapeutic treatment of advanced colorectal cancer, highlighting the significant activity of 5-FU in this context. They discussed efforts to enhance the activity of this drug with other agents such as methotrexate, cisplatin, and folinic acid (Abbruzzese & Levin, 1989).

  • 5-FU in Chemotherapy of Colorectal Carcinoma : Poon et al. (1989) evaluated new approaches designed to enhance the activity of 5-FU in advanced colorectal cancer. They reported that combinations of 5-FU and folinic acid improved survival and quality of life in patients with advanced colorectal carcinoma compared to 5-FU alone (Poon et al., 1989).

  • Mechanisms of Action and Clinical Strategies : Longley, Harkin, and Johnston (2003) provided insights into the mechanisms of action of 5-FU and discussed strategies to increase its anticancer activity. They highlighted that drug resistance remains a significant limitation to the clinical use of 5-FU (Longley et al., 2003).

  • Antidepressant-like Effects of Derivatives : Pesarico et al. (2014) explored the role of a derivative of 5-Fluoroquinoline, 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), in the antidepressant-like action in mice, suggesting the potential for broader applications beyond cancer treatment (Pesarico et al., 2014).

Safety And Hazards

Fluoroquinolones, including 5-Fluoroquinoline, have been associated with an increased risk of rare adverse effects. These include tendinopathy and tendon rupture, peripheral neuropathy, and aortic aneurysm . Safe prescribing of fluoroquinolones requires recognition of patients with risk factors for toxicity .

Future Directions

Fluoroquinolones represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity. Several fluoroquinolones derivatives have been synthesized and biologically evaluated as antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal agents . Future research may focus on the therapeutic prospects of fluoroquinolones with an updated account on their atypical applications such as antitubercular and anticancer activities .

properties

IUPAC Name

5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFXCDGQRHJFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192592
Record name 5-Fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroquinoline

CAS RN

394-69-4
Record name 5-Fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYE28FB7AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 5-aminoquinoline (50 g, 347 mmol) in 48% HBF4 (200 mL) at 0° C. was added portionwise sodium nitrite. This was stirred for 1 hour and then poured into 1:1 ethyl acetate/diethyl ether (500 mL). The resulting suspension was filtered and the solid dried. This solid (82.5 g, 338 mmol) was added portionwise to refluxing xylene (1 L) and stirred for 2 hours then allowed to cool. The xylene was decanted off and the residue dissolved in 1N hydrochloric acid (600 mL). After neutralization with sodium carbonate, the mixture was extracted with ethyl acetate (10×500 mL). The extracts were dried over sodium sulfate, filtered and the volatiles removed under reduced pressure. The residue was subjected to silica gel chromatography, eluting with 10-20% diethyl ether in hexanes. Fractions containing product were combined and concentrated under reduced pressure to provide 28.1 g (55%) of the desired compound.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate diethyl ether
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
82.5 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of quinolin-5-amine (2 g, 13.9 mmol) in 10 mL of 48% HBF4 at 0° C. was added sodium nitrite (933 mg, 13.5 mmol) portionwise. This was stirred for 1 hour and then poured into 1:1 ethyl acetate diethyl ether mixture (50 mL). The resulting suspension was filtered and the solid was dried. This solid was added portionwise to refluxing xylene (30 mL) and stirred for 3 hours, then allowed to cool. The xylene was decanted off and the residue was dissolved in 1N HCl (50 mL). After neutralization with NaHCO3, the mixture was extracted with ethyl acetate (3×50 mL). The extracts were dried over sodium sulfate, filtered and the volatiles were removed under reduced pressure. The residue was purified by silica gel chromatography (3% EtOAc/PE) to afford 800 mg of title compound as colorless oil. LC-MS: m/z 148.2 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
933 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate diethyl ether
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add sodium nitrite in portions to a suspension of 5-aminoquinoline (50 g, 347 mmol) in 48% HBF4 (200 mL) at 0° C. Stir for 1 hour and then pour into 1:1 diethyl ether/ethyl acetate (500 mL). Filter the resulting suspension and dry the solid. Add this solid (82.5 g, 338 mmol) in portions to refluxing xylene (1 L), stir for 2 hours, and then cool. Decant the xylene and dissolve the residue in 1N hydrochloric acid (600 mL). Neutralize with sodium carbonate, extract with ethyl acetate (10×500 mL), dry the extracts over sodium sulfate, filter and concentrate under reduced pressure. Subject the residue to silica gel chromatography, eluting with 10-20% diethyl ether in hexanes. Combine fractions containing product and concentrate them under reduced pressure to provide the desired compound (28.1 g, 55%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
diethyl ether ethyl acetate
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
82.5 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Yield
55%

Synthesis routes and methods IV

Procedure details

To a suspension of 5-aminoquinoline (10.0 g, 0.069 mol) in 48% HBF4 (40 mL) at 0° C. was added portionwise sodium nitrite. This was stirred for 1 hour and then poured into 1:1 ethyl acetate/diethyl ether (50 mL). The resulting suspension was filtered and the solid dried. This solid was added portionwise to refluxing xylene (80 mL) and stirred for 2 hours then allowed to cool. The xylene was decanted off and the residue was dissolved in 1N aqueous hydrochloric acid (100 mL). After neutralization with sodium carbonate, the mixture was extracted with ethyl acetate (3×80 mL). The extracts were dried over sodium sulfate, filtered and the volatiles were removed in vacuo. The residue was purified by silica gel column chromatography, eluting with 2% ethyl acetate in petroleum ether to afford 5-fluoroquinoline as a colorless oil (2.5 g, 24.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate diethyl ether
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
24.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
94
Citations
EH Weyand, J Defauw, CA McQueen… - Food and chemical …, 1993 - Elsevier
… Quinoline and 5-fluoroquinoline were assayed in newborn … treated with quinoline and 5-fluoroquinoline, respectively. The … of the male mice treated with 5-fluoroquinoline. Unlike the well …
Number of citations: 28 www.sciencedirect.com
Y Miyata, K Saeki, Y Kawazoe, M Hayashi… - … /Genetic Toxicology and …, 1998 - Elsevier
… In the present study, it was demonstrated that quinoline and 5-fluoroquinoline were … at the same dose as for quinoline and 5-fluoroquinoline. Together with the negative results of 3-…
Number of citations: 24 www.sciencedirect.com
Y Hirano, M Uehara, K Saeki, T Kato… - Journal of health …, 2002 - jstage.jst.go.jp
… Next, one kind of 10 µM monofluoroquinoline was also added, and 5fluoroquinoline (5FQ), 6-fluoroquinoline (6FQ) and 8-fluoroquinoline (8FQ) showed stronger inhibition than …
Number of citations: 30 www.jstage.jst.go.jp
A Hakura, M Kadoi, T Suzuki, K Saeki - Journal of health science, 2007 - jstage.jst.go.jp
… –13) Our study with 3-fluoroquinoline (3-FQ) and 5-fluoroquinoline (5FQ) demonstrated that quinoline was deprived of mutagenicity in Salmonella typhimurium TA100 and of …
Number of citations: 8 www.jstage.jst.go.jp
K Saeki - Yakugaku Zasshi: Journal of the Pharmaceutical …, 2000 - europepmc.org
… On the other hand, 3-fluorinated quinoline (3-FQ) was neither mutagenic nor carcinogenic in the same assay system, whereas 5-fluoroquinoline (5-FQ) was mutagenic and carcinogenic…
Number of citations: 6 europepmc.org
K SAEKI, K TAKAHASHI, Y KAWAZOE - … and Pharmaceutical Bulletin, 1993 - jstage.jst.go.jp
… Since the oxidative metabolism is effectively inhibited by halogensubstitution at the metabolic site, "T" 3-fluoroquinoline (3FQ) and 5-fluoroquinoline (5FQ) were prepared and tested for …
Number of citations: 28 www.jstage.jst.go.jp
H Yoshie, U Mayumi, S Ken-ichi, T Kazuhiko… - JOURNAL OF HEALTH …, 2002 - cir.nii.ac.jp
Quinoline is a chemical with potential pharmaceutical components, such as antimalaria, antiulcer, and antibiotic agents. Quinoline is metabolized by CYP2A6, whose activity is …
Number of citations: 2 cir.nii.ac.jp
EJ La Voie, J Defauw, M Fealy, BM Way… - …, 1991 - academic.oup.com
… Mutagenic activity of 5-fluoroquinoline (O). 7-fluoroquinoline (V), 6-fluoroquinoline ( • ) and 8-… 5-Fluoroquinoline was weakly positive. Substitution at the 2-, 3- or 4-position resulted in …
Number of citations: 35 academic.oup.com
K Takahashi, M Kamiya, Y Sengoku… - Chemical and …, 1988 - jstage.jst.go.jp
Discussion The 3-fluoro substituent completely deprived the quinoline molecule of its mutagenicity, whereas other fluorines substituted on the benzene moiety did not. These results are …
Number of citations: 46 www.jstage.jst.go.jp
T Kato, K Saeki, Y Kawazoe, A Hakura - Mutation Research/Genetic …, 1999 - Elsevier
… lacks the potency to induce both the appearance of liver GST-P-positive foci in rats and the in vivo mutation in the liver of the transgenic Muta™Mouse, whereas 5-fluoroquinoline was …
Number of citations: 31 www.sciencedirect.com

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